![molecular formula C18H14N2S2 B5571371 2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)

2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

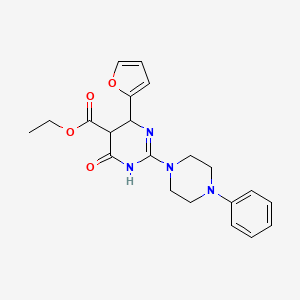

Synthesis of nicotinonitrile derivatives, including compounds similar to "2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile," involves condensation reactions, Michael additions, and reactions with malononitrile under specific conditions. For example, Greiner-Bechert and Otto (1992) discussed the synthesis of phenylenebis((thienyl/furyl)nicotinonitrile) derivatives through condensation and reaction with malononitrile, highlighting the intricate synthesis pathways for related compounds (Greiner-Bechert & Otto, 1992).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by their dihedral angles, non-planarity, and hydrogen bonding, contributing to their stability and reactivity. Fun et al. (2010) detailed the molecular structure of a nicotinonitrile derivative, showing dihedral angles and hydrogen bonding patterns, which are crucial for understanding the compound's interactions and reactivity (Fun et al., 2010).

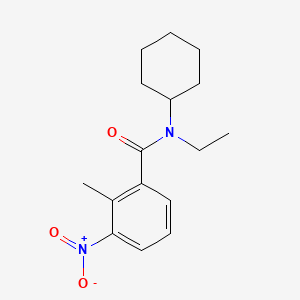

Chemical Reactions and Properties

Nicotinonitrile derivatives undergo various chemical reactions, including unexpected C–S bond cleavage in hydrazination processes, as observed by Nordin et al. (2016). Such reactions are critical for synthesizing acyl hydrazides from esters, providing insights into the compound's chemical behavior and potential for further chemical modifications (Nordin et al., 2016).

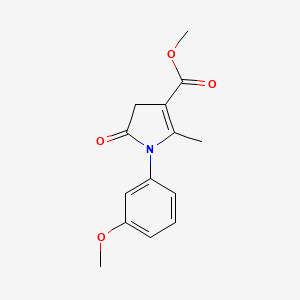

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, including their solvatochromic effects and fluorescence, are of interest for material science applications. Ahipa et al. (2014) reported on the synthesis, crystal structure, and photophysical studies of a nicotinonitrile derivative, highlighting its good absorption, fluorescence properties, and positive solvatochromic effect, which are essential for understanding the compound's suitability in various applications (Ahipa et al., 2014).

科学的研究の応用

Catalytic Reactions and Synthesis Mechanisms

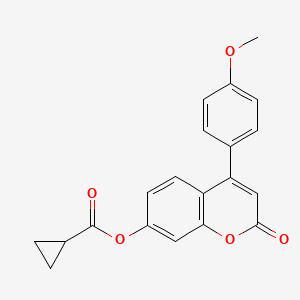

- Thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides demonstrates the utility of related compounds in facilitating reactions with high enantioselectivity, shedding light on the enhanced reactivity attributed to intramolecular hydrogen bonding (Inokuma, Hoashi, & Takemoto, 2006).

- Research on the unexpected cleavage of C–S bonds during the hydrazination of similar compounds highlights the complex mechanisms and potential for discovering new pathways in organic synthesis (Nordin, Ariffin, Daud, & Sim, 2016).

Material Science and Chemical Properties

- Studies on graphitic carbon nitrides (g-C3N4) prepared from thiourea reveal their distinct microstructures and isoelectric points, which influence adsorption activity, indicating potential applications in environmental cleanup and filtration technologies (Zhu, Xia, Ho, & Yu, 2015).

- The ammoxidation process, catalyzed heterogeneously, serves as a valuable tool for one-step synthesis of nitriles, including compounds related to "2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile." This demonstrates the significance of such compounds in the production of industrially important nitriles (Martin & Kalevaru, 2010).

作用機序

将来の方向性

特性

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2S2/c1-13-4-6-14(7-5-13)12-22-18-15(11-19)8-9-16(20-18)17-3-2-10-21-17/h2-10H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMQYFITHWPSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-amino-2-oxoethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5571297.png)

![1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol](/img/structure/B5571303.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)

![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)

![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)

![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)

![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)